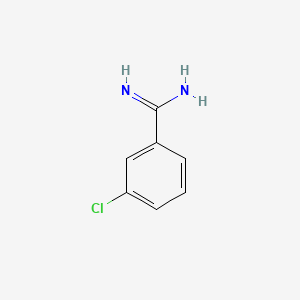

3-氯-苯甲Amidine

描述

3-Chloro-benzamidine, also known as 3-Chlorobenzimidamide, is a compound with the molecular formula C7H7ClN2 . It has a molecular weight of 154.60 g/mol . The compound is used for research and development purposes .

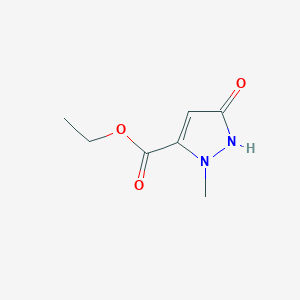

Molecular Structure Analysis

The molecular structure of 3-Chloro-benzamidine consists of a benzene ring fused with an imidazole ring . The InChI string of the compound is InChI=1S/C7H7ClN2/c8-6-3-1-2-5(4-6)7(9)10/h1-4H,(H3,9,10) . The Canonical SMILES of the compound is C1=CC(=CC(=C1)Cl)C(=N)N .

Physical And Chemical Properties Analysis

3-Chloro-benzamidine has a molecular weight of 154.60 g/mol . It has a Hydrogen Bond Donor Count of 2 and a Hydrogen Bond Acceptor Count of 1 . The compound has a Rotatable Bond Count of 1 . The Exact Mass and Monoisotopic Mass of the compound are 154.0297759 g/mol . The Topological Polar Surface Area of the compound is 49.9 Ų . The Heavy Atom Count of the compound is 10 .

科学研究应用

分子结构和自由基种类表征

- 苯甲Amidine 与 S3N3Cl3 的反应导致形成 1-氯-3,5-二苯基-1,2,4,6-三氮杂六环,该三氮杂六环已使用 X 射线晶体学进行了表征。用三苯基锑还原 Ph2C2N3SCl 会产生由电子自旋共振光谱表征的自由基种类 (Cordes 等,1984)。

杂环化学和变色性质

- 苯甲Amidine 与草酸衍生的双亚酰亚胺氯化物反应,在溶液中产生 4H-咪唑,并伴随快速的氢转移过程。值得注意的是,一种衍生物在质子化后会从橙色变为蓝色,表明在显色研究中具有潜在应用 (Atzrodt 等,1997)。

主族元素和配位化学

- N-甲硅烷基苯甲Amidine 在主族元素和配位化学中至关重要,特别是用于合成无机杂环和与过渡金属的螯合物。这些化合物还与镧系元素和锕系元素形成低配位、可溶于烃的配合物,突出了它们在先进材料合成中的多功能性 (Edelmann,1994)。

N,N-二烷基氨基苯甲腈和苯甲Amidine 的合成

- 苯甲Amidine 用于合成 N,N-二烷基氨基苯甲腈和卤代-(N,N-二烷基)苯甲Amidine,展示了其在制备各种含氮有机化合物中的作用 (Vitale 等,2011)。

在催化中的应用

- 苯甲Amidine 衍生物用于制备钯环配合物,这些配合物在 Suzuki 和 Heck 偶联反应中充当催化剂,突显了它们在促进关键化学反应中的重要性 (Wu 等,2005)。

位阻主族元素配合物

- 体积庞大的苯甲Amidine 与金属烷基的化学计量反应导致形成单核双齿苯甲Amidinate 化合物。这些化合物已显示出创建具有独特几何和电子性质的新材料的潜力 (Boere 等,2005)。

安全和危害

When handling 3-Chloro-benzamidine, it is advised to avoid dust formation and avoid breathing mist, gas, or vapors . Contact with skin and eyes should be avoided . Personal protective equipment and chemical impermeable gloves should be worn . Adequate ventilation should be ensured . All sources of ignition should be removed .

未来方向

The synthesis of benzimidazole derivatives, including 3-Chloro-benzamidine, is a flourishing area of research . Future directions include the development of more efficient and facile methods for the synthesis of benzimidazoles and associated hybrids . There is also interest in the potential therapeutic applications of benzimidazole derivatives .

作用机制

Target of Action

3-Chloro-benzamidine is a derivative of benzamidine . Benzamidine is known to target several proteins such as Kallikrein-1, Urokinase-type plasminogen activator, Trypsin-1, Casein kinase II subunit alpha, Kallikrein-6, Trypsin-2, Trypsin-3, Copper transport protein ATOX1, Enoyl-CoA delta isomerase 1, mitochondrial, and Trypsin . These proteins play crucial roles in various biological processes, including inflammation, coagulation, and cellular signaling .

Mode of Action

Benzimidazole derivatives, which are structurally similar to benzamidine, are known to interact with biopolymers in living systems due to their structural similarity with naturally occurring nucleotides . This interaction can result in various biological activities .

Biochemical Pathways

Benzimidazole derivatives have been shown to influence a variety of enzymes and protein receptors, suggesting that they may affect multiple biochemical pathways .

Result of Action

Benzimidazole derivatives have been shown to exhibit a wide range of biological properties, including anti-inflammatory, antibacterial, antifungal, antiviral, and analgesic effects .

Action Environment

The action, efficacy, and stability of 3-Chloro-benzamidine can be influenced by various environmental factors. For instance, the pH, temperature, and presence of other substances can affect the compound’s stability and activity .

属性

IUPAC Name |

3-chlorobenzenecarboximidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClN2/c8-6-3-1-2-5(4-6)7(9)10/h1-4H,(H3,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LURAKWQBMZORLL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C(=N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40276828 | |

| Record name | 3-chloro-benzamidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40276828 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25412-62-8 | |

| Record name | 3-chloro-benzamidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40276828 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

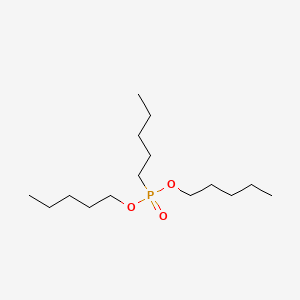

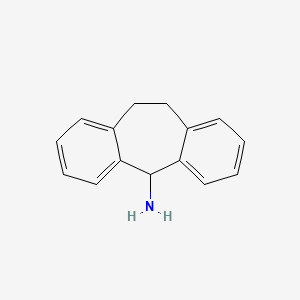

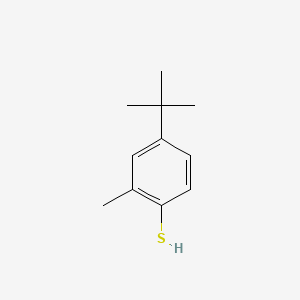

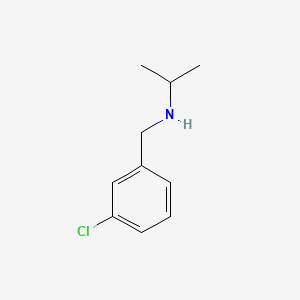

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Acetic acid, [(aminoiminomethyl)thio]-](/img/structure/B1596539.png)

![N-[2-(5-methylfuran-2-yl)phenyl]acetamide](/img/structure/B1596547.png)

![Bis(1H-benzo[d]imidazol-2-ylthio)methane](/img/structure/B1596551.png)

![Propanedinitrile, [(5-bromo-2-thienyl)methylene]-](/img/structure/B1596552.png)